6alpha-Methyl prednisolone
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Overview
Description
6alpha-Methyl prednisolone is a synthetic glucocorticoid, primarily prescribed for its anti-inflammatory and immunosuppressive effects . It is a derivative of prednisolone, modified to enhance its pharmacological properties. The compound is widely used in the treatment of various inflammatory and autoimmune conditions, including arthritis, allergies, and asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Methyl prednisolone involves multiple steps, starting from hydrocortisone or prednisoloneThis is typically achieved through a series of chemical reactions, including oxidation, reduction, and methylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6alpha-Methyl prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
6alpha-Methyl prednisolone has a wide range of applications in scientific research:
Mechanism of Action
6alpha-Methyl prednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasmThis interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects .
Molecular Targets and Pathways:
Glucocorticoid Receptors: Primary targets for the compound.
NF-kB Pathway: Inhibition of this pathway reduces the production of pro-inflammatory cytokines.
AP-1 Pathway: Modulation of this pathway affects the expression of genes involved in immune responses
Comparison with Similar Compounds
Prednisolone: The parent compound, less potent than 6alpha-Methyl prednisolone.
Dexamethasone: Another synthetic glucocorticoid with a different structure but similar pharmacological effects.
Hydrocortisone: A naturally occurring glucocorticoid with broader applications but lower potency.
Uniqueness: this compound is unique due to its enhanced binding affinity to glucocorticoid receptors, leading to more potent anti-inflammatory and immunosuppressive effects compared to its parent compound, prednisolone .
Properties
Molecular Formula |
C22H30O5 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17?,19+,20-,21-,22-/m0/s1 |
InChI Key |
VHRSUDSXCMQTMA-RRQCTPSPSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Origin of Product |
United States |
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